molecular formula C14H15Cl4NO2 B14734957 N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide CAS No. 6281-36-3

N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide

Katalognummer: B14734957
CAS-Nummer: 6281-36-3
Molekulargewicht: 371.1 g/mol
InChI-Schlüssel: FTUHROOCYOPNJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide is a chemical compound with the molecular formula C14H15Cl4NO2. It is known for its unique structure, which includes a cyclohexyl group and a tetrachlorophenoxy moiety. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(2,3,4,6-tetrachlorophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison: N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications compared to its analogs .

Eigenschaften

CAS-Nummer

6281-36-3

Molekularformel

C14H15Cl4NO2

Molekulargewicht

371.1 g/mol

IUPAC-Name

N-cyclohexyl-2-(2,3,4,6-tetrachlorophenoxy)acetamide

InChI

InChI=1S/C14H15Cl4NO2/c15-9-6-10(16)14(13(18)12(9)17)21-7-11(20)19-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H,19,20)

InChI-Schlüssel

FTUHROOCYOPNJT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)COC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.